molecular formula C22H22ClNO B1393955 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride CAS No. 1160260-95-6

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride

Cat. No. B1393955
M. Wt: 351.9 g/mol
InChI Key: IYEUNZWRDVNLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a complex organic molecule. It appears to contain a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a carbonyl chloride (also known as an acyl chloride) functional group, which is often used in organic synthesis .

Scientific Research Applications

  • 4-tert-Butylbenzoyl chloride

    • Application: This compound is used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties. It is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
    • Results or Outcomes: The source does not provide specific results or outcomes from the use of this compound .
  • 2-(4-tert-Butylphenyl)ethanol

    • Application: This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • Results or Outcomes: The source does not provide specific results or outcomes from the use of this compound .

Safety And Hazards

While specific safety and hazard data for this compound are not available, compounds containing a carbonyl chloride group can be hazardous. They are often corrosive and can cause burns and eye damage. They can also be harmful if inhaled .

properties

IUPAC Name

2-(4-tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO/c1-5-14-6-11-19-17(12-14)18(21(23)25)13-20(24-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEUNZWRDVNLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride

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